molecular formula C7H16OSi B11936413 [1-(Trimethylsilyl)cyclopropyl]methanol

[1-(Trimethylsilyl)cyclopropyl]methanol

Cat. No.: B11936413
M. Wt: 144.29 g/mol
InChI Key: KJZWGUUAGQEBTL-UHFFFAOYSA-N
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Description

[1-(Trimethylsilyl)cyclopropyl]methanol: is a versatile chemical compound with the molecular formula C7H16OSi and a molecular weight of 144.291 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with a trimethylsilyl group and a methanol group. Its unique structure allows for diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trimethylsilyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Cyclopropylmethanol+Trimethylsilyl chlorideBaseThis compound\text{Cyclopropylmethanol} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} Cyclopropylmethanol+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Trimethylsilyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form cyclopropylmethanol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halides, organometallic reagents.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Cyclopropylmethanol derivatives.

    Substitution: Various substituted cyclopropylmethanol derivatives.

Scientific Research Applications

Chemistry: [1-(Trimethylsilyl)cyclopropyl]methanol is used as a building block in organic synthesis.

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. Its derivatives have been studied for their potential pharmacological properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Research is ongoing to explore their efficacy in treating various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of [1-(Trimethylsilyl)cyclopropyl]methanol involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the cyclopropyl ring can introduce strain and reactivity into the molecule. These interactions can lead to various chemical transformations and biological activities, depending on the specific context of its use .

Comparison with Similar Compounds

    Cyclopropylmethanol: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    Cyclopropyltrimethylsilane: Similar structure but different functional group placement, leading to distinct properties.

Uniqueness: [1-(Trimethylsilyl)cyclopropyl]methanol is unique due to the combination of the cyclopropyl ring, trimethylsilyl group, and methanol group. This combination imparts specific reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H16OSi

Molecular Weight

144.29 g/mol

IUPAC Name

(1-trimethylsilylcyclopropyl)methanol

InChI

InChI=1S/C7H16OSi/c1-9(2,3)7(6-8)4-5-7/h8H,4-6H2,1-3H3

InChI Key

KJZWGUUAGQEBTL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CC1)CO

Origin of Product

United States

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